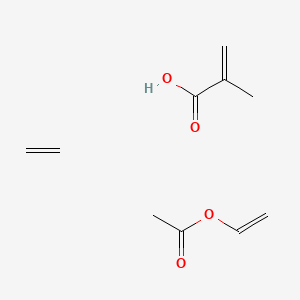

Ethene;ethenyl acetate;2-methylprop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethene: , ethenyl acetate , and 2-methylprop-2-enoic acid are three distinct organic compounds with significant roles in various industrial and scientific applications

Preparation Methods

Ethene

Ethene can be prepared through several methods:

Laboratory Preparation: Ethene is commonly prepared by dehydrating ethanol using concentrated sulfuric acid at around 170°C.

Industrial Production: Ethene is primarily produced by steam cracking of hydrocarbons such as ethane and propane.

Ethenyl Acetate

Ethenyl acetate is synthesized through:

Ethylene Gas Phase Method: Ethylene, oxygen, and acetic acid react in the presence of a palladium catalyst at 160-180°C.

Ethylene Liquid Phase Method: Ethylene and acetic acid react with palladium chloride and copper chloride as catalysts.

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid is prepared by:

Acetone Cyanohydrin Route: Acetone cyanohydrin is converted to methacrylamide sulfate using sulfuric acid, which is then hydrolyzed to methacrylic acid.

Isobutylene Oxidation: Isobutylene is oxidized sequentially to methacrolein and then to methacrylic acid.

Chemical Reactions Analysis

Ethene

Ethene undergoes various reactions:

Addition Reactions: Ethene reacts with halogens (e.g., chlorine) to form dihaloalkanes.

Polymerization: Ethene polymerizes to form polyethylene, a widely used plastic.

Oxidation: Ethene can be oxidized to form ethylene oxide, which is further converted to ethylene glycol.

Ethenyl Acetate

Ethenyl acetate undergoes:

Polymerization: It polymerizes to form polyvinyl acetate, used in adhesives and paints.

Hydrolysis: Ethenyl acetate hydrolyzes to form acetic acid and ethylene.

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid undergoes:

Esterification: It reacts with alcohols to form esters, such as methyl methacrylate.

Polymerization: It polymerizes to form polymethacrylic acid, used in various applications.

Scientific Research Applications

Ethene

Ethene is extensively studied for its role as a plant hormone regulating growth and ripening . It is also used in the production of polyethylene and other chemicals .

Ethenyl Acetate

Ethenyl acetate is used in the production of polyvinyl acetate, which is a key component in adhesives, paints, and coatings . It is also used in the synthesis of other chemicals .

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid is used in the production of polymethacrylic acid and its esters, which are important in the manufacture of resins, coatings, and adhesives . It is also used in drug delivery systems .

Mechanism of Action

Ethene

Ethene acts as a signaling molecule in plants, binding to ethylene receptors and initiating a cascade of events that regulate growth and development .

Ethenyl Acetate

Ethenyl acetate acts as a monomer in polymerization reactions, forming long polymer chains through radical mechanisms .

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid undergoes polymerization through free radical mechanisms, forming polymers with various applications .

Comparison with Similar Compounds

Ethene

Similar compounds include ethane and acetylene. Ethene is unique due to its double bond, making it more reactive and suitable for polymerization .

Ethenyl Acetate

Similar compounds include ethyl acetate and propyl acetate. Ethenyl acetate is unique due to its ability to polymerize and form polyvinyl acetate .

2-methylprop-2-enoic acid

Similar compounds include acrylic acid and crotonic acid. 2-methylprop-2-enoic acid is unique due to its methyl group, which affects its polymerization properties .

Properties

CAS No. |

26375-31-5 |

|---|---|

Molecular Formula |

C10H16O4 |

Molecular Weight |

200.23 g/mol |

IUPAC Name |

ethene;ethenyl acetate;2-methylprop-2-enoic acid |

InChI |

InChI=1S/2C4H6O2.C2H4/c1-3-6-4(2)5;1-3(2)4(5)6;1-2/h3H,1H2,2H3;1H2,2H3,(H,5,6);1-2H2 |

InChI Key |

AXICFBPWRAFPRV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)O.CC(=O)OC=C.C=C |

Related CAS |

26375-31-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.